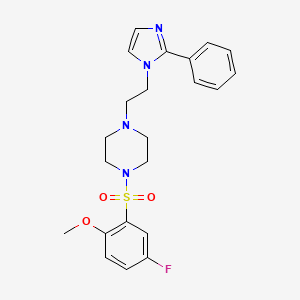

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O3S/c1-30-20-8-7-19(23)17-21(20)31(28,29)27-15-12-25(13-16-27)11-14-26-10-9-24-22(26)18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRPPRYARYFNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 429.52 g/mol. The structure features a piperazine core substituted with a sulfonamide moiety and an imidazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the imidazole ring suggests potential interactions with biological systems that utilize imidazole-containing molecules, such as certain neurotransmitter receptors.

Biological Activity Overview

- Antiviral Activity : Preliminary studies indicate that compounds similar to this one exhibit antiviral properties by inhibiting viral replication. For instance, derivatives with imidazole rings have shown effectiveness against viruses like HIV and influenza .

- Anticancer Properties : The compound has been tested in vitro against various cancer cell lines. Results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study 1: Antiviral Efficacy

A study conducted on similar imidazole derivatives demonstrated significant antiviral activity against HIV-1 at concentrations ranging from 4 to 20 μg/mL, highlighting the potential efficacy of the target compound in viral infections .

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The IC50 values for various cancer types were recorded, showcasing its potency against breast and lung cancer cells with IC50 values around 15 μM and 20 μM, respectively .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the piperazine ring and substituents on the phenyl groups can significantly influence biological activity. For example:

- Substitution at the 5-position of the phenyl ring enhances lipophilicity, improving cellular uptake.

- Variations in the sulfonamide group have been linked to increased potency against specific biological targets .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Imidazole Hybrids

- 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone Structural Similarities: Shares a piperazine core and 2-phenylimidazole group. Functional Differences: Replaces the sulfonyl group with a carbonyl-linked bis(4-chlorophenyl)methyl moiety. Biological Activity: Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) against bacterial and fungal strains, comparable to fluconazole .

Antifungal Agents with Piperazine/Imidazole Motifs

Ketoconazole

- Structure : Contains a piperazine-linked acetyl group and dichlorophenyl-imidazole side chain.

- Comparison : Unlike the target compound, ketoconazole lacks a sulfonyl group but includes a dioxolane ring for enhanced lipophilicity.

- Activity : Broad-spectrum antifungal agent targeting CYP51; however, hepatotoxicity limits its use .

Posaconazole

Sulfonylpiperazine Derivatives

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

- Structure : Piperazine with mesityl (2,4,6-trimethylphenyl)sulfonyl and 2-methoxyphenyl groups.

- Comparison : Replaces the 5-fluoro-2-methoxyphenyl and imidazole-ethyl chain with bulkier mesityl and methoxyphenyl groups.

- Properties : Higher molecular weight (374.5 g/mol) and steric hindrance may reduce membrane permeability compared to the target compound .

1-(2-{(2R)-1-[(Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-(2-methoxyphenyl)piperazine (FPMP)

Structural-Activity Relationship (SAR) Insights

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the imidazole core (e.g., via cyclization of hydrazines with diketones) and subsequent sulfonylation of the piperazine moiety. Key steps include:

- Imidazole Ring Formation : Use 2-phenylhydrazine and appropriate carbonyl precursors under acidic/basic conditions (e.g., H₂SO₄ or KOH) .

- Sulfonylation : React the piperazine intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., triethylamine) to facilitate the reaction .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization : Monitor reaction temperature (60–80°C for sulfonylation) and stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize side products .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., sulfonyl group at N-1 of piperazine, imidazole protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z ~504) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What chromatographic techniques are recommended for purifying this compound post-synthesis?

Methodological Answer:

- Flash Chromatography : Use silica gel with a gradient of 20–50% ethyl acetate in hexane to separate unreacted sulfonyl chloride or imidazole intermediates .

- Preparative HPLC : Apply a methanol/water (70:30) mobile phase for high-purity isolation, especially for scale-up .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity and interaction with biological targets?

Methodological Answer: The sulfonyl group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Computational docking (e.g., AutoDock Vina) and mutagenesis studies can identify binding sites. For example:

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

- Caco-2 Monolayers : Assess intestinal permeability (P >1 × 10 cm/s indicates good absorption) .

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and measure parent compound depletion over 60 minutes (t >30 min suggests metabolic stability) .

- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (fu >5% is desirable for CNS penetration) .

Q. How do structural modifications in the imidazole or piperazine moieties affect biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

Q. How can researchers resolve discrepancies in reported activity data across studies?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., IC determination using identical ATP concentrations in kinase assays) .

- Chemical Purity : Re-evaluate compound purity via HPLC and NMR; impurities >1% can skew results .

- Target Selectivity Profiling : Use panels of related enzymes/receptors (e.g., Eurofins CEREP panel) to confirm off-target effects .

Q. What considerations are critical for designing in vivo studies to evaluate efficacy and toxicity?

Methodological Answer:

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents (e.g., 50–200 mg/kg oral dosing) .

- Biomarker Analysis : Measure target engagement (e.g., phospho-protein levels in tumors) via Western blot or ELISA .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.